molecular formula C15H13ClF3NO B2807310 4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol CAS No. 1036472-52-2

4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol

Cat. No.: B2807310
CAS No.: 1036472-52-2
M. Wt: 315.72
InChI Key: GNOIRYUADKLFLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with 3-(trifluoromethyl)benzylamine under specific conditions to form the desired product . The reaction conditions often require a catalyst and controlled temperature to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles like sodium methoxide for substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution of the chloro group can result in various substituted phenols .

Properties

IUPAC Name

4-chloro-2-[[[3-(trifluoromethyl)phenyl]methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO/c16-13-4-5-14(21)11(7-13)9-20-8-10-2-1-3-12(6-10)15(17,18)19/h1-7,20-21H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOIRYUADKLFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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